7-(((Allyloxy)carbonyl)amino)heptanoic acid
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Overview
Description
7-(((Allyloxy)carbonyl)amino)heptanoic acid is a compound that belongs to the class of organic compounds known as medium-chain fatty acids. These compounds have an aliphatic tail that contains between 4 and 12 carbon atoms. The compound is often used in peptide synthesis and other chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 7-(((Allyloxy)carbonyl)amino)heptanoic acid typically involves the reaction of heptanoic acid with allyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(((Allyloxy)carbonyl)amino)heptanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The allyloxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed reactions are commonly employed for the substitution of the allyloxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(((Allyloxy)carbonyl)amino)heptanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(((Allyloxy)carbonyl)amino)heptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products. It may also interact with cellular receptors and signaling pathways, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-HLys(Alloc)-OH: A similar compound used in peptide synthesis with a fluorenylmethyloxycarbonyl protecting group.
7-(Fmoc-amino)heptanoic acid: Another related compound with a fluorenylmethyloxycarbonyl group.
Uniqueness
7-(((Allyloxy)carbonyl)amino)heptanoic acid is unique due to its allyloxycarbonyl protecting group, which provides specific reactivity and stability advantages in chemical synthesis. This makes it particularly useful in applications where selective deprotection is required.
Biological Activity
7-(((Allyloxy)carbonyl)amino)heptanoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₂₁N₃O₃
- IUPAC Name : this compound
This compound features a heptanoic acid backbone with an allyloxycarbonyl group attached to the amino group, which may influence its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activities. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It is believed to modulate pathways involved in inflammation, potentially by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This mechanism is crucial for conditions characterized by chronic inflammation.
Cytotoxic Activity
In vitro studies have demonstrated that this compound may possess cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in malignant cells is under investigation, and preliminary results suggest that it could serve as a lead compound in cancer therapy.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to inflammation and cell proliferation.
Potential Targets
- Cyclooxygenase Enzymes : Inhibition of COX enzymes could lead to reduced production of inflammatory mediators.
- Receptor Tyrosine Kinases : The compound may interfere with signaling pathways crucial for cancer cell survival and proliferation.
Study 1: Antimicrobial Activity Assessment
A study assessing the antimicrobial efficacy of various derivatives of heptanoic acids found that this compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be within a range that suggests potential therapeutic applications.
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
This compound | 32 | Staphylococcus aureus |
This compound | 64 | Escherichia coli |
Study 2: Anti-inflammatory Mechanism Exploration
Another study explored the anti-inflammatory properties by examining the effect of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a significant reduction in TNF-alpha production, suggesting that the compound may inhibit NF-kB activation.
Treatment | TNF-alpha Production (pg/mL) |
---|---|
Control | 1500 |
LPS | 2000 |
LPS + Compound | 800 |
Properties
IUPAC Name |
7-(prop-2-enoxycarbonylamino)heptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-2-9-16-11(15)12-8-6-4-3-5-7-10(13)14/h2H,1,3-9H2,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILDSJYLLODWAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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